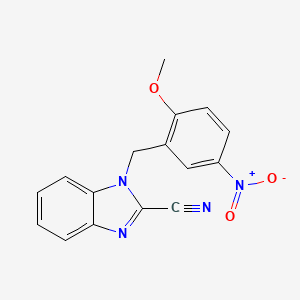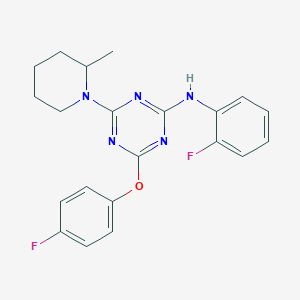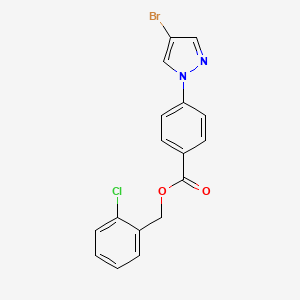![molecular formula C14H18Cl2N2O3 B4333870 2-CHLORO-N-({5-[(2-CHLOROACETAMIDO)METHYL]-3-HYDROXY-2,4-DIMETHYLPHENYL}METHYL)ACETAMIDE](/img/structure/B4333870.png)
2-CHLORO-N-({5-[(2-CHLOROACETAMIDO)METHYL]-3-HYDROXY-2,4-DIMETHYLPHENYL}METHYL)ACETAMIDE
描述
N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is a synthetic organic compound characterized by its unique structure, which includes a phenylene core substituted with hydroxy, dimethyl, and chloroacetamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) typically involves the following steps:
Starting Materials: The synthesis begins with 5-hydroxy-4,6-dimethyl-1,3-phenylenediamine.
Reaction with Chloroacetyl Chloride: The diamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the bis-chloroacetamide derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Condensation Reactions: The compound can form imines or hydrazones through condensation with amines or hydrazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted amides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
科学研究应用
N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
N,N’-bis(2-chloroacetamide) derivatives: Compounds with similar chloroacetamide groups but different aromatic cores.
Hydroxy-substituted aromatic amides: Compounds with hydroxy groups on the aromatic ring but different amide substituents.
Uniqueness
N,N’-[(5-hydroxy-4,6-dimethyl-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and chloroacetamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
属性
IUPAC Name |
2-chloro-N-[[5-[[(2-chloroacetyl)amino]methyl]-3-hydroxy-2,4-dimethylphenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-8-10(6-17-12(19)4-15)3-11(9(2)14(8)21)7-18-13(20)5-16/h3,21H,4-7H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKXYGQZKWEWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1CNC(=O)CCl)CNC(=O)CCl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-dimethoxy-6-(naphthalen-1-yl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333792.png)
![N-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4333794.png)
![6-(3-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333801.png)
![2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine](/img/structure/B4333804.png)
![2-{N-[(ADAMANTAN-1-YL)METHYL]-1-(THIOPHEN-2-YL)FORMAMIDO}ETHYL THIOPHENE-2-CARBOXYLATE](/img/structure/B4333807.png)
![ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate](/img/structure/B4333814.png)
![1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B4333832.png)
![4-benzyl-5-[(2-methylphenoxy)methyl]-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4333840.png)


![1-{[1,1'-BIPHENYL]-2-CARBONYL}-4-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE](/img/structure/B4333874.png)
![9-(2-fluorobenzyl)-1,3-dimethyl-8-{[(7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]sulfanyl}-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B4333885.png)


